molecular formula C17H18N8OS B2991544 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1421516-19-9

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2991544
CAS No.: 1421516-19-9
M. Wt: 382.45
InChI Key: AUUMSSLRDURTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic chemical reagent designed for research purposes. This compound features a molecular architecture that is frequently investigated in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure incorporates a thiadiazole moiety linked via a methanone group to a piperazine ring that is further functionalized with an aminopyrimidine group, a motif commonly found in compounds that target ATP-binding sites of various kinases . Compounds with similar structural elements, such as related piperazinyl pyrimidines, have been reported in scientific literature as potent inhibitors with antitumor activity in preclinical assays, highlighting the research value of this chemical scaffold in oncology and signal transduction research . The presence of the pyrimidin-4-ylpiperazin group suggests potential for interaction with key enzymatic targets in cellular pathways . Researchers can utilize this compound as a reference standard, a building block for further chemical synthesis, or as a lead compound in biological screening assays to explore its mechanism of action and inhibitory potential against specific kinases. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8OS/c1-12-16(27-23-22-12)17(26)25-8-6-24(7-9-25)15-10-14(19-11-20-15)21-13-4-2-3-5-18-13/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUMSSLRDURTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex molecule that incorporates a thiadiazole moiety and a piperazine structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

1. Structural Overview

The compound features:

  • Thiadiazole Moiety : Known for various biological activities including antimicrobial and anticancer effects.
  • Piperazine Linker : Enhances pharmacological properties and bioavailability.

This structural combination suggests potential efficacy in targeting multiple biological pathways.

2.1 Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with a similar thiadiazole structure showed IC50 values as low as 12.5 µM against breast cancer MCF-7 cells and 0.2 µM against lung A549 cells .
  • The introduction of electron-withdrawing groups like chlorine on the thiadiazole scaffold significantly enhances cytotoxic activity .

2.2 Antimicrobial Activity

The compound's potential antimicrobial effects have been evaluated:

  • Thiadiazole derivatives have shown promising antibacterial activity against various strains such as Vibrio cholera and Bacillus subtilis, with some compounds exhibiting significant inhibition at low concentrations .

2.3 Antiepileptic Activity

The anticonvulsant properties of related thiadiazole compounds were assessed using the PTZ and MES models:

  • Certain derivatives demonstrated up to 83% inhibition at a dosage of 20 mg/kg , indicating strong anticonvulsant activity with minimal toxicity .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific protein kinases, which play critical roles in cancer cell proliferation .
  • Receptor Modulation : The piperazine moiety may enhance interaction with various receptors, potentially modulating neurotransmitter systems or cytokine signaling pathways.

4.1 Synthesis and Evaluation

A systematic approach was employed to synthesize derivatives of the compound, followed by biological evaluation:

  • In one study, synthesized piperazine-thiadiazole analogs were tested for their antibacterial properties against E. coli, showing significant activity with binding affinities supporting their efficacy .

4.2 Comparative Studies

Comparative studies involving similar compounds highlighted the importance of substituents on the piperazine ring:

  • Variations in substituents resulted in altered potency against cancer cell lines, emphasizing structure–activity relationships (SAR) in drug design .

5. Summary Table of Biological Activities

Activity TypeModel/Cell LineIC50/Activity LevelReference
AnticancerMCF-712.5 µM
A5490.2 µM
AntimicrobialVibrio choleraSignificant inhibition
Bacillus subtilisSignificant inhibition
AntiepilepticPTZ/MES models83% inhibition at 20 mg/kg

6. Conclusion

The compound This compound exhibits a range of biological activities including anticancer, antimicrobial, and antiepileptic effects. The integration of thiadiazole and piperazine structures enhances its pharmacological potential, making it a valuable candidate for further research and development in medicinal chemistry.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s 1,2,3-thiadiazole ring distinguishes it from related derivatives. For example, the compound 2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS: 954663-11-7) contains a thiazole ring (a five-membered ring with one sulfur and one nitrogen) instead of a thiadiazole (two nitrogens and one sulfur).

Piperazine and Pyrimidine Substituents

The piperazine group in the target compound is substituted with a pyrimidine-pyridin-2-ylamino system, whereas CAS 954663-11-7 features a phenyl-substituted piperazine. The pyrimidine ring in the target compound may enhance hydrogen-bonding capabilities compared to the pyridazine ring in CAS 954663-11-7, which lacks a nitrogen at the 4-position .

Isomerization and Stability

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., derivatives 7 and 9 in ) undergo isomerization under specific conditions, forming pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (6 and 8 ). While the target compound lacks a triazolo-pyrimidine system, its pyrimidine-piperazine-thiadiazole scaffold may exhibit conformational flexibility or tautomerism, impacting stability and reactivity .

Comparative Analysis of Physicochemical Properties

Property Target Compound CAS 954663-11-7 Pyrazolotriazolopyrimidine Derivatives
Molecular Formula Not explicitly reported (estimated: C₁₈H₁₈N₆OS) C₂₅H₂₄N₆OS₂ Varies (e.g., C₁₃H₁₁N₇ for derivative 6 )
Molecular Weight ~390 (estimated) 488.6 ~273 (derivative 6 )
Key Functional Groups Thiadiazole, pyrimidine, piperazine Thiazole, pyridazine, phenylpiperazine Pyrazolo-triazolo-pyrimidine
Potential Reactivity Methanone bridge, pyridin-2-ylamino Thioether, pyridin-3-yl Isomerization-prone triazolo systems

Research Findings and Functional Implications

  • Bioactivity: While biological data for the target compound are unavailable, structurally related compounds like CAS 954663-11-7 and pyrazolopyrimidines are often explored as kinase inhibitors or antimicrobial agents.
  • Synthetic Challenges : The synthesis of pyrazolotriazolopyrimidines () involves multi-step reactions and isomerization control, implying that the target compound’s synthesis may require careful optimization of reaction conditions to avoid byproducts .
  • Solubility and ADME : The piperazine moiety in both the target compound and CAS 954663-11-7 may improve aqueous solubility compared to purely aromatic systems, though the thiadiazole’s lipophilicity could offset this advantage .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step reactions:

  • Thiadiazole formation : Cyclization via [2+3] cycloaddition or thioamide precursors (e.g., Appel salt reactions for thiadiazole rings ).
  • Piperazine-pyrimidine coupling : Nucleophilic aromatic substitution or palladium-catalyzed C-N coupling (e.g., Buchwald-Hartwig conditions ).
  • Methanone linkage : Use of carbonylating agents like triphosgene. Key considerations include solvent selection (ethanol/DMF for reflux ), protecting groups for amines, and purification via column chromatography or recrystallization (DMF-EtOH mixtures ).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Thiadiazole methyl group (δ ~2.5 ppm, singlet), piperazine protons (δ 2.5–3.5 ppm), pyrimidine/pyridine aromatic signals (δ 7.0–8.5 ppm).
  • IR : Carbonyl stretch (C=O, 1650–1700 cm⁻¹).
  • Mass spectrometry : HRMS for molecular weight confirmation.
  • HPLC : Purity assessment (e.g., RP-HPLC with retention times ~12 min ).

Q. What in vitro assays are appropriate for initial biological evaluation?

  • Kinase inhibition : Fluorescence-based or radiometric assays (e.g., ADP-Glo™) using recombinant kinases (EGFR, VEGFR).
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial activity : Broth microdilution for MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers optimize the yield of the piperazine-pyrimidine coupling step?

  • Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for C-N coupling .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h ).
  • Workup strategies : Acid-base extraction to isolate the product from unreacted amines.

Q. How can contradictions in reported biological activity data be resolved?

  • Standardization : Use identical cell lines, controls, and assay protocols (e.g., ATP concentration in kinase assays).
  • Orthogonal validation : Combine enzymatic assays with cellular viability studies .
  • Impurity analysis : HPLC-MS to rule out degradation products .
  • Meta-analysis : Compare structural analogs (e.g., pyrimidine-thiazole derivatives ) to identify activity trends.

Q. What computational methods predict the compound’s binding mode to kinases?

  • Molecular docking : Use crystal structures (e.g., PDB entries similar to ) to model interactions.
  • Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS).
  • QSAR : Develop models using pyrimidine-thiazole analogs to predict IC50 values .
  • Free energy calculations : MM/PBSA to estimate binding affinities .

Q. How can structural modifications improve pharmacokinetic properties?

  • Solubility enhancement : Introduce morpholine sulfonyl groups (e.g., ) or PEG chains.
  • Metabolic stability : Replace labile methyl groups with halogens or bioisosteres (e.g., oxadiazole instead of thiadiazole ).
  • Prodrug strategies : Esterification of polar groups for improved absorption.

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield Optimization TipsReference
Thiadiazole formationAppel salt, EtOH refluxUse anhydrous conditions
Piperazine couplingPd(OAc)₂, Xantphos, DMF, 80°CMicrowave assistance (150 W)
Methanone linkageTriphosgene, DCM, 0°CSlow addition to prevent overheating

Q. Table 2: Biological Assay Conditions

Assay TypeProtocol HighlightsPositive ControlsReference
Kinase inhibition10 µM ATP, 30 min incubationStaurosporine
Cytotoxicity (MTT)48 h incubation, λ = 570 nmDoxorubicin
AntimicrobialMueller-Hinton broth, 24 hCiprofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.